3-(Chloromethyl)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(chloromethyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJHMNHFKRGENK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30548662 | |
| Record name | 3-(Chloromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65738-50-3 | |
| Record name | 3-(Chloromethyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30548662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Pathways of 3 Chloromethyl 1h Indole
Nucleophilic Substitution Reactions at the Chloromethyl Group
The primary mode of reactivity for 3-(Chloromethyl)-1H-indole involves the displacement of the chloride ion by a wide range of nucleophiles. The adjacent indole (B1671886) ring stabilizes the transition state of these SN2 reactions, and can also promote SN1-type reactions through the formation of a resonance-stabilized carbocation known as the azafulvenium ion. This high reactivity makes it an excellent precursor for introducing the indolyl-3-methyl moiety into various molecular scaffolds. nih.gov The development of microflow reactor technology has enabled the rapid in-situ generation and subsequent nucleophilic substitution of this unstable electrophile, suppressing undesired dimerization and oligomerization that can occur under batch conditions. nih.gov
The electrophilic carbon of the chloromethyl group readily reacts with heteroatom nucleophiles to form stable carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Carbon-Nitrogen (C-N) Bond Formation: Amines are excellent nucleophiles for this transformation, leading to the synthesis of various tryptamine (B22526) precursors and other nitrogen-containing indole derivatives. msu.edu The reaction is a standard SN2 process where the amine's lone pair of electrons attacks the methylene (B1212753) carbon, displacing the chloride. This method has been successfully applied in microflow systems with various nitrogen nucleophiles. nih.gov
Carbon-Sulfur (C-S) Bond Formation: Thiols and their conjugate bases, thiolates, are highly effective nucleophiles that react rapidly with this compound. masterorganicchemistry.com Due to the high polarizability and nucleophilicity of sulfur, these reactions are typically efficient and proceed under mild conditions to yield 3-(alkylthiomethyl)-1H-indoles. masterorganicchemistry.comnih.gov
Carbon-Oxygen (C-O) Bond Formation: Alcohols and alkoxides can also serve as nucleophiles, though they are generally less reactive than their nitrogen and sulfur counterparts. msu.edu The reaction results in the formation of 3-(alkoxymethyl)-1H-indoles.
The table below summarizes representative nucleophilic substitution reactions forming carbon-heteroatom bonds.
| Nucleophile Category | Specific Nucleophile | Product Class |
| Nitrogen (N) | Primary/Secondary Amines | 3-(Aminomethyl)-1H-indoles |
| Sulfur (S) | Thiols (R-SH) | 3-(Alkylthiomethyl)-1H-indoles |
| Oxygen (O) | Alcohols (R-OH) | 3-(Alkoxymethyl)-1H-indoles |
Carbon-based nucleophiles are crucial for extending the carbon skeleton of the indole molecule. This pathway is essential for synthesizing more complex indole alkaloids and analogues.
A key example is the reaction with cyanide ions (e.g., from potassium cyanide), which introduces a nitrile group, forming 3-indoleacetonitrile. nih.gov This product is a valuable precursor that can be further hydrolyzed to 3-indoleacetic acid or reduced to tryptamine. nih.govwikipedia.org The reaction proceeds via a standard SN2 mechanism. nih.gov This transformation has been demonstrated effectively using modern synthetic techniques like microflow chemistry. nih.gov This method allows for the stereoselective formation of C-C bonds, setting the stage for the asymmetric synthesis of complex molecules. nih.gov
The following table illustrates examples of C-C bond-forming reactions.
| Nucleophile | Reagent Example | Product |
| Cyanide | Potassium Cyanide (KCN) | 3-Indoleacetonitrile |
| Malonates | Diethyl malonate | Diethyl 2-((1H-indol-3-yl)methyl)malonate |
| Organometallics | Grignard Reagents (R-MgX) | 3-Alkyl-1H-indoles |
If a nucleophilic moiety is present elsewhere in the indole-containing molecule, an intramolecular reaction can occur. This process is a powerful strategy for constructing fused-ring systems, which are common motifs in natural products. In these reactions, the 3-(chloromethyl) group serves as the electrophilic site that is attacked by an internal nucleophile.
This strategy is employed to build rings fused to the indole core. For instance, a tethered amine, alcohol, or thiol can displace the chloride to form a new heterocyclic ring. Radical cyclizations, initiated from related precursors, also provide a pathway to complex indolines and other fused systems, demonstrating the versatility of using a reactive group at the C3-methyl position to initiate ring formation. nih.govnih.gov These cascade sequences, where a single reaction sets off a series of bond-forming events, are highly efficient for building molecular complexity. rsc.org
Electrophilic Aromatic Substitution on the Indole Nucleus
While the most reactive site of this compound is the chloromethyl group, the indole nucleus itself remains susceptible to electrophilic aromatic substitution (SEAr). However, the presence of the substituent at the C3 position alters the typical regioselectivity observed in unsubstituted indole.
In unsubstituted indoles, electrophilic attack occurs preferentially at the C3 position due to the formation of the most stable cationic intermediate, which preserves the aromaticity of the benzene (B151609) ring. stackexchange.comic.ac.uk When the C3 position is already occupied, as in this compound, the site of electrophilic attack shifts.
The C2 position becomes the most favored site for electrophilic substitution. researchgate.netquimicaorganica.org The mechanism often involves initial attack by the electrophile at C3, forming a non-aromatic spiro-intermediate. This is followed by a 1,2-migration of the chloromethyl group to the C2 position, which allows for the restoration of the aromatic indole system. Alternatively, direct attack at C2 can occur. Halogenation, for example, proceeds at C2 when C3 is substituted. researchgate.net
While the pyrrole (B145914) ring is significantly more activated towards electrophilic attack than the benzene ring, substitution on the benzo portion of the nucleus is possible under more forcing conditions. If the C2 position is also blocked or the reaction conditions are harsh, electrophiles may attack the C6 or C7 positions.
Reductive Transformations of the Chloromethyl Moiety
The chloromethyl group can be chemically reduced, offering a pathway to 3-methyl-1H-indole (skatole). This transformation is a reductive dehalogenation, where the carbon-chlorine bond is cleaved and replaced with a carbon-hydrogen bond. epa.gov This process typically involves catalytic hydrogenolysis. In this method, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction proceeds by oxidative addition of the C-Cl bond to the metal surface, followed by reaction with hydrogen to release HCl and generate the methylated indole product. Other reducing agents, including certain metal hydrides, can also effect this transformation.
Oxidative Transformations of the Indole Core
The indole nucleus is an electron-rich heterocyclic system, making it susceptible to oxidation. nih.gov While direct oxidation studies on this compound are not extensively detailed in the provided research, the oxidative behavior of 3-substituted indoles provides a strong framework for understanding its potential transformations. The oxidation of the indole core can lead to a variety of products, such as 2-oxindoles, 3-hydroxyoxindoles, and 2-keto acetanilides, depending on the reaction conditions and the nature of the substituent at the C3 position. nih.govresearchgate.netrsc.org
A key factor in the oxidation of 3-substituted indoles is the electronic nature of the C3 substituent. nih.gov Electron-donating groups at this position generally facilitate the oxidation process. nih.gov Chemical oxidation of indoles is a fundamental transformation that can yield a diverse array of nitrogen-containing compounds. nih.gov However, controlling the selectivity can be challenging, as competing oxidation can occur at the nitrogen, C2, and C3 positions, potentially leading to a mixture of products. nih.gov
Modern methods have been developed to achieve more selective and environmentally friendly oxidations. Halide-catalyzed oxidation using a terminal oxidant like oxone represents a green approach. nih.govresearchgate.net For instance, an electrochemical method using potassium bromide can convert 3-substituted indoles into the corresponding 2-oxindoles with high efficiency. researchgate.netrsc.org This process is believed to proceed through the electrochemical generation of bromine, which reacts with the indole, followed by hydrolysis to yield the 2-oxindole. researchgate.netrsc.org
Another significant oxidative pathway is the transformation into 3-hydroxy-2-oxindole scaffolds. This can be achieved through a metal-free oxidative dearomatization process, for example, by using a sulfonium (B1226848) intermediate generated in situ. rsc.org
The table below summarizes various oxidative methods applicable to 3-substituted indoles, which are relevant for predicting the behavior of this compound.
Table 1: Oxidative Methodologies for 3-Substituted Indoles
| Oxidative Method | Reagents | Major Product(s) | Reference |
|---|---|---|---|
| Halide-Catalyzed Oxidation | Oxone, KBr | 2-Oxindoles | nih.gov |
| Electrochemical Oxidation | Potassium Bromide (KBr) | 2-Oxindoles | researchgate.netrsc.org |
| Oxidative Dearomatization | DMSO, Alkyl Bromides | 3-Hydroxy-2-oxindoles | rsc.org |
Comparative Reactivity Studies with Other 3-Halomethylindoles (e.g., 3-Bromomethyl-1H-indole)
The reactivity of 3-halomethylindoles, such as this compound and 3-(Bromomethyl)-1H-indole, is dominated by their nature as electrophiles, particularly in nucleophilic substitution reactions. The carbon atom of the halomethyl group is electrophilic, making it a target for nucleophiles. The primary difference in reactivity between these compounds stems from the different leaving group abilities of the halide ions (Cl⁻ vs. Br⁻).
(1H-indol-3-yl)methyl halides are known to be highly reactive electrophiles. researchgate.netnih.gov This high reactivity can also lead to challenges in their preparation and isolation, as they are prone to undesired dimerization or oligomerization. researchgate.netnih.gov For example, attempts to prepare (1H-indol-3-yl)methyl bromide have been reported as unsuccessful due to the instability of the product. nih.gov
In nucleophilic substitution reactions, the C-Br bond is weaker than the C-Cl bond, and bromide is a better leaving group than chloride. Consequently, 3-(Bromomethyl)-1H-indole is expected to be more reactive towards nucleophiles than this compound. This higher reactivity allows for reactions to occur under milder conditions or at a faster rate. This principle is utilized in the synthesis of various 3-substituted indoles via nucleophilic substitution of 3-bromo derivatives. researchgate.net
The enhanced reactivity of bromo derivatives is a general trend in alkyl halides and is applicable here. The choice between using a 3-chloromethyl or a 3-bromomethyl indole in a synthesis often involves a trade-off between reactivity and stability. While the bromo compound is more reactive, the chloro analog is generally more stable and may be easier to handle and store.
Microflow technology has emerged as a technique to manage the high reactivity of these compounds, allowing for their rapid in-situ generation and subsequent reaction with nucleophiles while suppressing the formation of undesirable byproducts. researchgate.netnih.gov
Table 2: Comparison of this compound and 3-(Bromomethyl)-1H-indole
| Property | This compound | 3-(Bromomethyl)-1H-indole |
|---|---|---|
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Leaving Group Ability | Good | Excellent |
| C-Halogen Bond Strength | Stronger | Weaker |
| Relative Reactivity (Nucleophilic Substitution) | Less reactive | More reactive |
| Relative Stability | More stable | Less stable, prone to dimerization researchgate.netnih.gov |
This comparative reactivity is fundamental in designing synthetic routes to more complex indole derivatives, where the 3-halomethyl group serves as a versatile handle for introducing a wide range of functional groups.
Derivatives and Applications As Versatile Building Blocks in Complex Molecule Synthesis
Synthesis of Novel Indole-Conjugated Systems and Hybrid Structures
The electrophilic nature of the carbon atom in the chloromethyl group of 3-(Chloromethyl)-1H-indole makes it highly susceptible to nucleophilic attack. This reactivity is extensively exploited in the synthesis of a variety of indole-conjugated systems and hybrid molecules. A prominent example is the formation of bis(indolyl)methanes (BIMs). The reaction of this compound with another indole (B1671886) molecule, typically in the presence of a catalyst, leads to the formation of a C-C bond, linking the two indole moieties through a methylene (B1212753) bridge. These BIMs are of significant interest due to their presence in various biologically active natural products.
Furthermore, the reaction of this compound with a wide range of nucleophiles, including amines, thiols, and other carbon nucleophiles, facilitates the creation of novel hybrid structures. For instance, reaction with aromatic amines can lead to the synthesis of complex molecules where the indole nucleus is conjugated with other heterocyclic or aromatic systems. These hybrid structures are often investigated for their potential pharmacological properties.
Table 1: Synthesis of Indole-Conjugated Systems from this compound
| Reactant/Nucleophile | Product | Catalyst/Conditions | Application/Significance |
| Indole | Bis(indolyl)methane | Acid or Lewis Acid Catalysis | Core structure of many bioactive natural products. |
| Aromatic Amines | N-(indol-3-ylmethyl)anilines | Base | Building blocks for pharmacologically active compounds. |
| Thiols | 3-(Alkylthiomethyl)-1H-indoles | Base | Intermediates in organic synthesis. |
Utilization as a Key Intermediate in Heterocyclic Ring System Construction
This compound serves as a crucial precursor for the construction of various fused and spiro-heterocyclic ring systems. The reactive chloromethyl group can participate in both intermolecular and intramolecular cyclization reactions, leading to the formation of new rings attached to the indole core.
One significant application is in the synthesis of β-carbolines, a class of compounds with a wide range of biological activities. Through a multi-step synthesis, the chloromethyl group can be transformed into a side chain that, upon cyclization, forms the third ring of the β-carboline system.
Moreover, intramolecular cyclization of appropriately substituted derivatives of this compound can lead to the formation of a variety of fused heterocyclic systems. For example, if the nitrogen of the indole is substituted with a group containing a nucleophilic center, an intramolecular reaction can lead to the formation of a new ring fused to the indole nucleus. The size and nature of the resulting ring depend on the length and functionality of the N-substituent. This strategy has been employed to synthesize a range of polycyclic indole alkaloids and their analogs.
Table 2: Heterocyclic Systems Derived from this compound
| Target Heterocycle | Synthetic Strategy | Key Reaction Step |
| β-Carbolines | Multi-step synthesis involving side-chain elaboration and cyclization. | Pictet-Spengler or Bischler-Napieralski type reactions. |
| Fused Pyrroloindoles | Intramolecular cyclization of N-substituted indole derivatives. | Intramolecular nucleophilic substitution. |
| Fused Pyridinoindoles | Intramolecular cyclization of N-substituted indole derivatives. | Intramolecular cyclization. |
Precursors for Advanced Functionalized Indole Derivatives with Diverse Substitution Patterns
The utility of this compound extends to its role as a precursor for a vast array of C3-functionalized indole derivatives. The ease of nucleophilic displacement of the chloride ion allows for the introduction of a wide variety of substituents at this position, leading to a diverse range of molecular structures.
A classic example is the synthesis of indole-3-acetic acid and its derivatives, which are important plant hormones (auxins). This can be achieved by reacting this compound with a cyanide salt to form indole-3-acetonitrile, followed by hydrolysis.
Furthermore, the reaction with various carbon nucleophiles, such as enolates of active methylene compounds, provides a straightforward route to introduce carbon chains of varying lengths and functionalities at the C3 position. This methodology is instrumental in the synthesis of tryptophan analogs and other complex indole derivatives. The ability to introduce a wide range of functional groups makes this compound a valuable starting material for creating libraries of compounds for drug discovery and other applications.
Table 3: Functionalized Indole Derivatives from this compound
| Nucleophile | Product | Significance |
| Cyanide (CN⁻) | Indole-3-acetonitrile | Precursor to Indole-3-acetic acid (auxin). |
| Malonic esters | Diethyl 2-((1H-indol-3-yl)methyl)malonate | Intermediate for the synthesis of tryptophan analogs and other amino acids. |
| Grignard reagents | 3-Alkyl-1H-indoles | Introduction of alkyl and aryl groups at the C3 position. |
Advanced Spectroscopic and Spectrometric Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For 3-(Chloromethyl)-1H-indole, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the indole (B1671886) core and the chloromethyl substituent. The indole scaffold consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring.
The N-H proton of the pyrrole ring is anticipated to appear as a broad singlet in the downfield region, typically around δ 8.0-8.2 ppm, due to its acidic nature and the influence of the nitrogen atom. The proton at the C2 position is expected to be a singlet or a narrow triplet around δ 7.3-7.4 ppm. The protons on the benzene ring (C4, C5, C6, and C7) will appear in the aromatic region (δ 7.0-7.8 ppm) and will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors. The most characteristic signal for this molecule is the singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. This signal is expected to appear in the range of δ 4.7-4.9 ppm, shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1 (N-H) | 8.0 - 8.2 | Broad Singlet |
| H-2 | 7.3 - 7.4 | Singlet |
| H-4 | 7.6 - 7.8 | Doublet |
| H-5 | 7.1 - 7.3 | Triplet |
| H-6 | 7.1 - 7.3 | Triplet |
| H-7 | 7.5 - 7.7 | Doublet |
Note: Predicted values are based on the analysis of indole and related derivatives. The exact chemical shifts and coupling constants would be dependent on the solvent and spectrometer frequency.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eight signals are expected for the indole core carbons and one for the chloromethyl carbon.
The carbons of the benzene ring (C4, C5, C6, C7) and the junction carbons (C3a, C7a) typically resonate in the δ 110-140 ppm range. The C2 carbon is expected around δ 120-125 ppm. The C3 carbon, being substituted, would have its signal shifted, and its precise location would be confirmed by advanced NMR experiments. The most distinct signal is that of the chloromethyl carbon (-CH₂Cl), which is anticipated to appear significantly upfield, generally in the range of δ 35-45 ppm, due to the direct attachment of the electronegative chlorine atom.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | 122 - 125 |
| C3 | 112 - 115 |
| C3a | 127 - 129 |
| C4 | 119 - 121 |
| C5 | 120 - 122 |
| C6 | 121 - 123 |
| C7 | 111 - 113 |
| C7a | 135 - 137 |
Note: Predicted values are based on the analysis of indole and related derivatives.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups and bond types within the molecule. By comparing its spectrum to that of unsubstituted indole, key differences can be highlighted. The FT-IR spectrum of indole shows a sharp N-H stretching vibration around 3400 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aromatic C=C ring stretching vibrations appear in the 1450-1620 cm⁻¹ region. researchgate.net
For this compound, these characteristic indole peaks are expected to be present. In addition, a crucial vibration for this specific molecule would be the C-Cl stretching mode from the chloromethyl group. This bond vibration is typically observed in the region of 600-800 cm⁻¹, which is a relatively clean part of the spectrum for many organic molecules. The presence of a strong band in this region would be a key indicator for the chloromethyl substituent.
Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Indole N-H | 3390 - 3420 | Medium-Sharp |
| C-H Stretch | Aromatic C-H | 3000 - 3100 | Medium |
| C-H Stretch | Aliphatic (-CH₂-) | 2850 - 2960 | Medium |
| C=C Stretch | Aromatic Ring | 1450 - 1620 | Medium-Strong |
| C-N Stretch | Pyrrole Ring | 1300 - 1350 | Medium |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
For this compound (C₉H₈ClN), the exact molecular weight is 165.0345 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 165. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a significant M+2 peak (at m/z 167) approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation of this compound is expected to be dominated by the cleavage of the C-Cl bond and the bond between the indole ring and the chloromethyl group. The most prominent fragmentation pathway would likely be the loss of the chloromethyl radical (•CH₂Cl), leading to a stable indolyl cation fragment. Another significant fragmentation would be the loss of a chlorine radical (•Cl) to form a [M-Cl]⁺ cation. Comparison with the mass spectrum of 3-methyl-indole, which shows a very stable molecular ion and a primary fragment from the loss of one hydrogen atom, suggests that the indole core itself is quite stable.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Ion | Predicted Identity |
|---|---|---|
| 165/167 | [M]⁺ | Molecular Ion |
| 130 | [M-Cl]⁺ | Loss of Chlorine radical |
| 129 | [M-HCl]⁺ | Loss of Hydrogen Chloride |
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Elucidation
A thorough review of scientific literature and spectral databases did not yield specific experimental data for the electronic absorption spectrum of this compound. Consequently, detailed research findings, including absorption maxima (λmax), molar absorptivity (ε) values, and the specific electronic transitions for this compound, are not available in the reviewed sources.
To provide context on the class of compounds, indole and its derivatives typically exhibit characteristic absorption bands in the ultraviolet region. These absorptions arise from π → π* transitions within the aromatic and pyrrole rings. For the parent compound, indole, absorption maxima are generally observed around 270-290 nm and 210-220 nm. The substitution on the indole ring, such as the chloromethyl group at the C3 position, is expected to influence the electronic environment and thus shift the position and intensity of these absorption bands. However, without experimental data for this compound, a precise description of its UV-Vis spectrum and electronic structure cannot be provided.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. google.com Calculations using a functional like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a suitable basis set such as 6-311++G(d,p) are commonly employed to predict a wide range of molecular properties with high accuracy. google.com
A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization. google.com The calculation systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy (a true minimum on the potential energy surface). google.com The process concludes when the forces on the atoms are effectively zero, confirming a stable structure. google.com
For 3-(Chloromethyl)-1H-indole, this analysis would involve optimizing the bond lengths, bond angles, and dihedral (torsion) angles of the entire molecule. Particular attention would be paid to the orientation of the chloromethyl group relative to the indole (B1671886) ring. Conformational analysis would explore different rotational positions (rotamers) of this side chain to identify the global minimum energy conformation, which is the most likely structure to be observed experimentally. The results would be presented in a table detailing these optimized geometric parameters.
Once the optimized geometry is found, vibrational frequency calculations are performed at the same level of theory. google.com These calculations predict the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. This theoretical spectrum can be used to assign the bands in an experimental spectrum, providing a deeper understanding of the molecule's vibrational characteristics.
For this compound, this analysis would yield a set of vibrational frequencies and their corresponding IR intensities and Raman activities. Key vibrational modes of interest would include the N-H stretch, C-H stretches of the aromatic ring, C-C ring vibrations, and the characteristic C-Cl stretching and bending modes. Comparing the calculated frequencies (often scaled by an empirical factor to better match experimental data) with experimental spectra helps to validate both the computational model and the experimental assignments.
Theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation and assignment of experimental NMR spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. These shielding values are then converted into chemical shifts (ppm) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
A GIAO-DFT calculation for this compound would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. These theoretical values provide valuable support for assigning the signals in experimentally obtained NMR spectra, which can sometimes be ambiguous, especially in complex regions of the spectrum. The accuracy of these predictions relies heavily on the quality of the initial geometry optimization.
Electronic Structure and Reactivity Descriptors Analysis
Beyond molecular structure, DFT is used to explore the electronic properties of a molecule, which are crucial for understanding its reactivity.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, an FMO analysis would visualize the distribution of these orbitals and provide the energy gap, offering predictions about its stability and reactive nature.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. Typically, regions of negative potential (electron-rich), which are susceptible to electrophilic attack, are colored red. Regions of positive potential (electron-poor), which are prone to nucleophilic attack, are colored blue. Green and yellow areas represent intermediate or near-zero potential.
Mechanistic Investigations through Computational Modeling
Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing for the exploration of transition states, reaction intermediates, and potential energy surfaces. For this compound, which is a reactive intermediate, computational studies could illuminate its role in various chemical transformations.
Reactions involving this compound are likely to proceed through pathways where the chloromethyl group acts as an electrophilic site. For example, in nucleophilic substitution reactions, the chloride ion would be the leaving group. Computational modeling could be employed to:
Determine the reaction mechanism: Distinguish between Sₙ1 and Sₙ2 pathways for nucleophilic substitution at the chloromethyl carbon. This would involve calculating the energies of the corresponding transition states and any intermediates.
Analyze the transition state geometry: Provide a detailed picture of the bond-breaking and bond-forming processes at the transition state.
Calculate activation energies: Predict the feasibility and rate of a reaction under different conditions.
While specific mechanistic studies on this compound were not found, computational studies on the reactions of other electrophilic indoles are prevalent. For instance, the mechanism of C3-amination of pyridines has been investigated using theoretical studies, revealing the involvement of radical intermediates and explaining the observed regioselectivity. researchgate.net Similarly, DFT calculations have been used to understand the molecular mechanism of [3+2] cycloaddition reactions involving nitroalkenes and benzonitrile (B105546) N-oxides, confirming a one-step polar mechanism. nih.govmdpi.commdpi.com These examples underscore the power of computational modeling in providing deep mechanistic insights.
A computational study on the reaction of this compound with a nucleophile (e.g., an amine or thiol) would likely show a low activation barrier for the substitution reaction, consistent with the high reactivity of benzylic-type halides.
Comparative Computational Studies with Halogenated Indole Analogues
Comparing the computational data of this compound with its halogenated analogues, such as 3-(bromomethyl)-1H-indole and 3-(iodomethyl)-1H-indole, can provide valuable insights into the effect of the halogen atom on the molecule's properties and reactivity. Such studies often focus on how the nature of the halogen influences bond lengths, bond strengths, charge distributions, and reaction barriers.
Key points of comparison would include:
Carbon-Halogen Bond Properties: The C-X bond length would increase from Cl to Br to I, while the bond strength would decrease. This trend directly impacts the leaving group ability of the halide, with iodide being the best leaving group and chloride the poorest among the three.
Activation Energies for Nucleophilic Substitution: Computational studies would likely show a decrease in the activation energy for nucleophilic substitution as the halogen is changed from Cl to Br to I, reflecting the trend in leaving group ability.
Research on the synthesis and reactions of 3-halogenated 2-CF₃-indoles has shown that the nature of the halogen significantly affects reactivity in nucleophilic substitution reactions. nih.gov For example, the reaction of 3-bromo- (B131339) and 3-iodoindoles with a nucleophile was found to be sensitive to the base and reaction conditions, highlighting the fine balance of factors at play. nih.gov Halogen bonding has also been identified as a significant interaction in the reactions of halogenated indoles, which can be explored computationally. researchgate.netnih.gov
Table 2: Predicted Comparative Properties of 3-(Halomethyl)-1H-indoles from Computational Studies
| Property | This compound | 3-(Bromomethyl)-1H-indole | 3-(Iodomethyl)-1H-indole |
| C-X Bond Length (Å) | Shorter | Intermediate | Longer |
| C-X Bond Dissociation Energy (kcal/mol) | Higher | Intermediate | Lower |
| Natural Charge on Methylene (B1212753) Carbon | Positive | Less Positive | Least Positive |
| Activation Energy for Sₙ2 Reaction (kcal/mol) | Higher | Intermediate | Lower |
Note: This table presents expected trends based on established chemical principles and findings from related systems. Precise values would require dedicated comparative computational analysis.
Green Chemistry and Sustainable Synthesis Approaches for 3 Chloromethyl 1h Indole and Indole Derivatives
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. researchgate.netnih.gov The use of high-frequency electromagnetic waves provides rapid and targeted heating, which can lead to dramatic reductions in reaction times, increased product yields, and improved purity profiles. researchgate.netmdpi.com This technique is particularly valuable for the synthesis of heterocyclic compounds like indoles. tandfonline.comtandfonline.com
Microwave irradiation has been successfully applied to a variety of indole-forming reactions, including the Fischer, Bischler-Mohlau, and Hemetsberger-Knittel syntheses. nih.gov For instance, palladium-catalyzed oxidative cyclization reactions to form 2-methyl-1H-indole-3-carboxylate derivatives show enhanced yields (up to 94%) and significantly shorter reaction times (e.g., 3 hours vs. 12 hours) under microwave conditions compared to conventional oil bath heating. mdpi.com This efficiency minimizes energy consumption and the formation of by-products. mdpi.com Furthermore, microwave-assisted protocols can often be performed under solvent-free conditions, further enhancing their green credentials. tandfonline.com For example, the Michael addition of 2-phenylindole (B188600) to chalcones has been achieved in high yield under solvent-free microwave irradiation. tandfonline.com
The table below summarizes representative microwave-assisted syntheses of various indole (B1671886) derivatives, illustrating the efficiency and versatility of this technology.
Table 1: Examples of Microwave-Assisted Synthesis of Indole Derivatives
| Product Type | Reactants | Catalyst/Conditions | Power/Time | Yield | Reference(s) |
|---|---|---|---|---|---|
| 3-(3-oxoaryl) Indole Derivatives | 2-Phenylindole, Chalcone | ZrCl₄ (15 mol%), solvent-free | 280 W | High | tandfonline.com |
| Bis(indolyl)methanes | Indole, Isatin | Glacial Acetic Acid | 140 W / 30 sec | Good | jchemlett.com |
| 2-Methyl-1H-indole-3-carboxylates | N-aryl enamines | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃ in DMF | μW heating, 60 °C / 3 h | 94% | mdpi.com |
| 3-Substituted Indoles | Phenylglyoxal monohydrate, Aromatic amine, 4-Hydroxycoumarin | Trifluoroacetic acid | Not specified | Good | sioc-journal.cn |
| 3-Hydroxy-2-oxindoles | Isatin, Malonic acid | Dioxane, Triethylamine | 360 W / 2 min | 77% | mdpi.com |
Solvent-Free Reaction Methodologies
Eliminating volatile organic solvents, which are often toxic, flammable, and difficult to recycle, is a primary goal of green chemistry. Solvent-free reactions reduce environmental pollution, lower costs, and simplify purification processes. researchgate.net Several strategies for the solvent-free synthesis of indole derivatives have been developed, including reactions conducted on solid supports or under high-speed ball milling (mechanochemistry).
A notable example is the synthesis of bis(indolyl)methanes (BIMs) through the electrophilic substitution of indoles with aldehydes or ketones. beilstein-journals.org These reactions can be efficiently catalyzed by various substances under solvent-free conditions. For instance, using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a catalyst at 50 °C for 50 minutes results in BIMs in up to 95% yield. beilstein-journals.org Similarly, a nanocomposite of poly(4-vinylpyridine)–CuO catalyzes the reaction at 80 °C, providing the product in 92% yield within just 5 minutes. beilstein-journals.org
Mechanochemistry offers another robust solvent-free approach. An eco-friendly protocol for the classic Fischer indole synthesis was developed using mechanochemical activation with oxalic acid and dimethylurea, applicable to a wide range of substrates. rsc.org These methods highlight a shift towards more sustainable manufacturing processes that minimize waste at the source. rsc.org
The following table presents examples of solvent-free synthetic methods for indole derivatives.
Table 2: Examples of Solvent-Free Synthesis of Indole Derivatives
| Product Type | Reactants | Catalyst/Conditions | Yield | Reference(s) |
|---|---|---|---|---|
| Bis(indolyl)methanes | Indole, Aromatic Aldehydes | DBDMH, 50 °C, 50 min | 70-95% | beilstein-journals.org |
| Bis(indolyl)methanes | Indole, Carbonyl Compounds | P4VPy–CuO nanocomposite, 80 °C, 5 min | 92% | beilstein-journals.org |
| Bis(indolyl)methanes | Indole, Aromatic Aldehydes | Visible light irradiation (150W tungsten lamp) | Good | researchgate.net |
| Indoles/Indolenines | Arylhydrazines, Carbonyl Compounds | Mechanochemical grinding with oxalic acid | Good | rsc.org |
| Indolyl-4H-chromenes | (E)-N-methyl-1-(methylsulfanyl)-2-nitroethenamine, Salicylaldehydes, Indoles | Triethylamine | Good | tandfonline.com |
Organocatalysis and Biocatalysis in Indole Functionalization
The use of transition metals in catalysis, while effective, often involves issues of toxicity, cost, and contamination of the final product. Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, presents a more sustainable alternative. rsc.orgnih.gov This approach has been extensively applied to the functionalization of indoles, particularly for creating chiral molecules with high enantioselectivity. nih.govcapes.gov.br
Organocatalytic strategies are prominent in Friedel-Crafts alkylations of indoles. capes.gov.br Chiral phosphoric acids and chiral amines are commonly used to catalyze the addition of indoles to various electrophiles, yielding enantiomerically enriched products. nih.govnih.gov For example, the direct catalytic asymmetric functionalization of unactivated alkyl indoles with trifluoropyruvates can be achieved with high efficiency and enantiocontrol using a chiral urea (B33335) catalyst and a phosphoric acid additive. nih.gov Organocatalysis also enables novel regioselectivity, such as the direct C6-functionalization of 2,3-disubstituted indoles to produce bisindolyloxindoles, a reaction that is difficult to achieve with other methods. acs.org
Biocatalysis, the use of enzymes or whole organisms, offers unparalleled selectivity under mild, aqueous conditions but remains a developing field for indole synthesis. While the potential is significant, documented applications for the synthesis of functionalized indoles like 3-(chloromethyl)-1H-indole are still emerging.
The table below highlights several organocatalytic approaches to indole functionalization.
Table 3: Examples of Organocatalytic Functionalization of Indoles
| Reaction Type | Substrates | Catalyst | Key Features | Yield/Selectivity | Reference(s) |
|---|---|---|---|---|---|
| C6-Arylation | 3-Indolylmethanols, 2,3-Disubstituted Indoles | Chiral Phosphoric Acid | Regiospecific C6-functionalization | Up to 99% yield | acs.org |
| C(sp³)–H Functionalization | Alkyl Indoles, Trifluoropyruvates | Chiral Urea / Phosphoric Acid | Asymmetric C-C bond formation | High efficiency and enantiocontrol | nih.gov |
| Friedel-Crafts Alkylation | Indoles | Chiral Amines | Iminium catalysis | High enantioselectivity | nih.gov |
| Remote C-H Functionalization | Indoles | Various Organocatalysts | Access to C4, C5, C6, and C7 positions | Varies | rsc.org |
Utilization of Nanocatalysts and Heterogeneous Catalysts
Heterogeneous catalysts, which exist in a different phase from the reactants, are a cornerstone of sustainable chemistry because they can be easily separated from the reaction mixture and recycled, minimizing waste and cost. rsc.org Nanocatalysts, a subset of heterogeneous catalysts, offer the additional advantage of a high surface-area-to-volume ratio, leading to enhanced catalytic activity. researchgate.net
In indole synthesis, a variety of heterogeneous and nanocatalysts have been employed. researchgate.net These include zeolites, functionalized polymers, and magnetic nanoparticles. rsc.orgresearchgate.net For example, L-cysteine immobilized onto magnetic nanoparticles serves as a magnetically recoverable and reusable nanocatalyst for synthesizing 3-substituted indoles. rsc.org Another innovative approach uses a nanocomposite of polyaniline with graphitic carbon nitride (PGCN) as a novel heterogeneous base catalyst. rsc.org Alkaline-functionalized chitosan (B1678972) has also been reported as an effective and biodegradable catalyst for the condensation of indoles, aldehydes, and malononitrile. rsc.org These materials often allow reactions to proceed under mild conditions, such as at room temperature in ethanol, further contributing to the green nature of the process. rsc.org
The following table provides examples of reactions catalyzed by nanocatalysts and heterogeneous catalysts.
Table 4: Examples of Nanocatalysts and Heterogeneous Catalysts in Indole Synthesis
| Product Type | Catalyst | Catalyst Type | Key Features | Yield/Reusability | Reference(s) |
|---|---|---|---|---|---|
| 3-Substituted Indoles | L-cysteine on magnetic nanoparticles | Magnetic Nanocatalyst | Environmentally friendly, simple, mild conditions | Good yield, reusable | rsc.org |
| 3-Substituted Indoles | Alkaline-functionalized chitosan | Heterogeneous Base Catalyst | Biodegradable, mild conditions (RT, ethanol) | Good yield | rsc.org |
| 3-Substituted Indoles | Polyaniline-graphitic carbon nitride (PGCN) | Heterogeneous Base Catalyst | Novel nanocomposite material | Good yield | rsc.org |
| Barbituric Acid Derivatives | Aminated nano-zeolite | Heterogeneous Nanocatalyst | Solvent-free, high purity, short reaction times | Excellent yields, reusable | irost.ir |
| Dichlorobenzene | NaY Zeolite | Heterogeneous Catalyst | Used in chlorination reactions | High selectivity | researchgate.net |
Continuous Flow Chemistry Applications for Scalable Production
Continuous flow chemistry is a paradigm-shifting technology for chemical manufacturing, replacing traditional batch processing with a continuous stream of reactants through a reactor. nih.govnih.gov This approach offers superior control over reaction parameters like temperature, pressure, and residence time, leading to improved safety, higher yields, and enhanced scalability. rsc.orgevonik.com For reactions involving hazardous intermediates or highly exothermic processes, flow chemistry provides significant safety benefits by minimizing the volume of reactive material at any given time. nih.gov
The synthesis of indole derivatives has been successfully translated to continuous flow systems. nih.govnih.gov Classic methods like the Fischer indole synthesis have been intensified using high-temperature/pressure flow reactors, achieving high yields with residence times of only a few minutes and productivity of several grams per hour. mdpi.com For instance, the Hemetsberger–Knittel reaction has been performed in a flow system at 220 °C with a residence time of just 30 seconds to produce indoles in high yield. mdpi.com Flow systems also facilitate multi-step sequential syntheses without the need to isolate intermediates, streamlining complex molecular construction. uc.pt This technology is particularly promising for the large-scale, industrial production of key intermediates like this compound, offering a pathway to more efficient, safer, and sustainable manufacturing. evonik.comacs.org
The table below details examples of indole derivative synthesis using continuous flow technology.
Table 5: Examples of Continuous Flow Synthesis of Indole Derivatives
| Reaction Type | Reactor/Conditions | Residence Time | Productivity/Yield | Reference(s) |
|---|---|---|---|---|
| Fischer Indole Synthesis | High-temperature/pressure flow reactor | ~3 min | 25 g·h⁻¹ / 96% yield | mdpi.com |
| Hemetsberger–Knittel Reaction | Stainless steel heating loop (220 °C) | 30 sec | High-yielding | mdpi.com |
| Reissert Indole Synthesis | H-cube system with 10 mol% Pd/C catalyst cartridge, 50 °C | Not specified | 1.6 g·h⁻¹ | mdpi.com |
| Pd-catalyzed Deoxygenation | Pressurized flow reactor (140 °C, 10–20 bar CO) | 15-30 min | Good to excellent yields | rsc.org |
| Fischer Indole Synthesis | Acetic acid catalyst (10 mol%), 1.3 mL/min flow rate | Not specified | 3.7 g/h / 93% yield | uc.pt |
Future Research Directions in 3 Chloromethyl 1h Indole Chemistry
Development of Novel Regioselective and Stereoselective Synthetic Methods
A primary challenge in indole (B1671886) chemistry is achieving precise control over the position of functionalization (regioselectivity) and the three-dimensional arrangement of atoms (stereoselectivity). While the C3 position of indole is typically the most reactive, future research will focus on developing methods that leverage the chloromethyl group to direct reactions to other, less accessible positions on the indole ring.
Future efforts will likely concentrate on creating complex indole derivatives where the stereochemistry is precisely controlled. This is particularly crucial for synthesizing biologically active molecules, where often only one stereoisomer exhibits the desired therapeutic effect. Research into the stereoselective synthesis of functionalized (Z,E)-1-halo-1,3-dienol esters, for example, highlights the kind of precision that will be applied to reactions involving 3-(chloromethyl)-1H-indole derivatives. nih.gov The development of chiral catalysts that can interact with the indole nitrogen or the chloromethyl group will be instrumental in achieving high levels of enantioselectivity in reactions, leading to the synthesis of optically pure indole alkaloids and their analogues. nih.govresearchgate.net
Exploration of Unconventional Reaction Pathways and Catalytic Systems
Moving beyond traditional nucleophilic substitution reactions, the exploration of unconventional reaction pathways is a major frontier. This includes the application of modern catalytic systems to enable novel transformations.
C-H Activation: Ruthenium-catalyzed C-H activation has been shown to be effective for the regioselective functionalization of the indole C4-position using a directing group. nih.gov Future work could adapt this strategy, using the chloromethyl group or its derivatives as a novel directing element to functionalize the benzenoid ring of the indole nucleus, a traditionally challenging task.
Metal-Free Reactions: There is a growing interest in developing synthetic methods that avoid the use of transition metals to enhance the sustainability and cost-effectiveness of chemical processes. Metal-free approaches for synthesizing indole derivatives, such as those involving aryl triazole ring-opening, are being developed. mdpi.com Applying such metal-free strategies to this compound could lead to new, greener pathways for producing complex molecules.
Photocatalysis and Dearomatization: The electrophilic character of related compounds like 3-nitroindoles has been exploited in dearomatization reactions, which transform the flat aromatic ring into a three-dimensional structure. researchgate.net Future research may explore photocatalytic methods to generate radical species from this compound, initiating cascades that result in dearomatized or uniquely functionalized indole scaffolds.
The development of novel catalytic systems, such as acridine-based ruthenium pincer complexes for the oxidation of carbon-halogen bonds, could also be adapted for transformative reactions of this compound, potentially converting the chloromethyl group into other functionalities like aldehydes or carboxylic acids under specific conditions. acs.orgacs.org
Integration into Automated and High-Throughput Synthesis Platforms
The demand for large libraries of diverse molecules for drug discovery and materials science is driving the automation of chemical synthesis. The reactivity of this compound makes it an ideal substrate for high-throughput synthesis platforms.
Recent advancements have utilized acoustic droplet ejection (ADE) technology to perform chemical reactions on a nanomole scale in 384-well plates. nih.govrsc.orgnih.gov This automated, miniaturized approach dramatically accelerates the synthesis and screening of compound libraries. researchgate.netrug.nl By anchoring this compound to a solid support or using it as a key building block in solution, it can be reacted with vast arrays of different nucleophiles (amines, thiols, alcohols, etc.) to rapidly generate thousands of unique indole derivatives. This allows for a much deeper and faster exploration of chemical space to identify molecules with desired biological activities or material properties. nih.gov
Advanced Applications in Materials Science and Supramolecular Chemistry
The unique electronic properties of the indole ring make it an attractive component for advanced materials. Future research will increasingly focus on using this compound as a foundational element for creating functional organic materials.
Organic Electronics: The indole nucleus is electron-rich and can participate in pi-pi stacking, a key interaction for charge transport in organic semiconductors. By using the chloromethyl group as a reactive handle, researchers can polymerize or graft indole units onto surfaces to create conductive films, organic light-emitting diodes (OLEDs), and sensors.
Supramolecular Assemblies: Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent forces. rsc.org The ability to precisely functionalize this compound allows for the introduction of recognition motifs (e.g., hydrogen bond donors/acceptors). These tailored molecules can then self-assemble into intricate architectures like catenanes, rotaxanes, or molecular cages with potential applications in molecular sensing, encapsulation, and catalysis.
Deepening Mechanistic Understanding through Synergistic Experimental and Computational Techniques
To guide the development of the novel methods described above, a fundamental understanding of the underlying reaction mechanisms is essential. The synergy between advanced experimental techniques and powerful computational chemistry is proving indispensable.
Experimental studies involving kinetics, isotopic labeling, and in-situ spectroscopic monitoring can provide crucial data on reaction pathways and intermediates. Complementing this, computational methods like Density Functional Theory (DFT) calculations can model transition states and reaction energy profiles. nih.gov This combined approach has been successfully used to understand the regioselectivity of nucleophilic additions to indolynes and the reactivity of 3-nitroindoles. researchgate.netnih.gov
For this compound, this synergistic approach will be critical for:
Predicting the regioselectivity of new reactions.
Understanding the role of catalysts in lowering activation barriers.
Designing substrates with enhanced reactivity or selectivity.
Elucidating complex reaction cascades.
By gaining a deeper mechanistic insight, chemists can move from trial-and-error discovery to rational design, accelerating the development of next-generation synthetic methodologies and applications for this compound. dntb.gov.ua
Q & A
Q. What are the optimal synthetic protocols for preparing 3-(Chloromethyl)-1H-indole derivatives with high purity and yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution reactions. For example, coupling 1H-indole with chloromethyl-substituted benzyl alcohols under acidic conditions (e.g., using SnCl₄ or H₂SO₄ as catalysts) yields derivatives. Purification via flash chromatography with solvent systems like cyclohexane/EtOAc (8:2 or 9:1) achieves >95% purity . Yields vary (37–71%) depending on substituent steric/electronic effects. Key steps:
- Catalyst : SnCl₄ enhances electrophilic substitution at the indole C3 position .
- Solvent : Dichloromethane or PEG-400/DMF mixtures improve solubility .
- Workup : Aqueous extraction and drying (MgSO₄ or Na₂SO₄) followed by column chromatography .
Q. How can NMR spectroscopy and HRMS reliably confirm the structure of this compound derivatives?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals:
- Indole NH proton: δ 7.98–8.01 (br s, 1H) .
- Chloromethyl (–CH₂Cl): δ 4.12–4.30 (s, 2H) .
- ¹³C NMR : Chloromethyl carbon appears at δ 29–40 ppm .
- HRMS : Confirm molecular ion peaks (e.g., m/z 242.0731 for C₁₅H₁₃ClN⁺) with <1 ppm error .
Q. What solvent systems and chromatographic methods are effective for purifying this compound analogs?
- Methodological Answer :
- Normal-phase chromatography : Use cyclohexane/EtOAc gradients (8:2 to 1:9) for polar derivatives .
- Reverse-phase HPLC : Methanol/water (70:30) with 0.1% TFA improves resolution for hydrophilic analogs .
- TLC monitoring : Hexane/EtOAc (7:3) with UV visualization at 254 nm .
Advanced Research Questions
Q. How do substituents on the chloromethyl group influence the reactivity and regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electron-withdrawing groups (e.g., –CF₃, –CN) reduce nucleophilicity at the chloromethyl carbon, favoring SN1 mechanisms. Yields drop to 37% for 2-chlorobenzyl derivatives due to steric hindrance .
- Electron-donating groups (e.g., –OCH₃) enhance electrophilic aromatic substitution, enabling regioselective C3 functionalization .
- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy (C–Cl stretch at 730 cm⁻¹) .
Q. What computational strategies predict the biological activity of this compound derivatives as enzyme inhibitors?
- Methodological Answer :
- Molecular docking : Use MOE or AutoDock to model interactions with target proteins (e.g., 5-HT₁A receptors). Validate with RMSD values <2.0 Å .
- QSAR models : Correlate logP (experimental: 2.60–3.10) with IC₅₀ values for phospholipase A₂ inhibition .
- DFT calculations : Analyze HOMO/LUMO energies to predict electrophilic reactivity at the chloromethyl site .
Q. How can contradictory data in the literature regarding the antimicrobial activity of this compound derivatives be resolved?
- Methodological Answer :
- Standardized assays : Use CLSI guidelines for MIC determination against S. aureus and E. coli to minimize variability .
- Control experiments : Test stability of derivatives in DMSO/PBS buffers to rule out false positives from degradation products .
- Meta-analysis : Compare substituent effects across studies; –CF₃ groups show consistent activity (MIC: 8–16 µg/mL), while –OCH₃ derivatives vary due to assay conditions .
Safety and Best Practices
- Handling chloromethyl derivatives : Use PPE (gloves, goggles) due to alkylating agent toxicity .
- Waste disposal : Neutralize SnCl₄ with aqueous NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
